

Microbial Production of Nootkatone in Saccharomyces cerevisiae: Application Notes and Protocols

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Abstract

(+)-**Nootkatone** is a high-value sesquiterpenoid prized for its characteristic grapefruit aroma and flavor, with applications in the food, fragrance, and pharmaceutical industries. Traditional extraction from plants is inefficient and costly. This document provides a comprehensive overview and detailed protocols for the microbial production of (+)-**nootkatone** using metabolically engineered Saccharomyces cerevisiae. By leveraging the yeast's native mevalonate (MVA) pathway and introducing heterologous enzymes, a robust and sustainable platform for **nootkatone** biosynthesis can be established. These notes cover strain construction, fermentation, product extraction, and quantification.

Introduction

Saccharomyces cerevisiae is an ideal host for producing valuable terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the endogenous MVA pathway, which synthesizes the universal sesquiterpene precursor farnesyl pyrophosphate (FPP). The biosynthesis of (+)-nootkatone from FPP is a three-step enzymatic process that can be heterologously expressed in yeast. This involves the conversion of FPP to (+)-valencene, followed by two oxidation steps to yield (+)-nootkatone. Metabolic engineering



strategies are crucial to enhance the flux towards FPP and efficiently channel it to the final product.

Biosynthetic Pathway and Metabolic Engineering Strategies

The production of (+)-**nootkatone** in S. cerevisiae is achieved by introducing a heterologous three-enzyme pathway. The metabolic engineering strategies focus on increasing the precursor supply and expressing robust enzymes for the conversion steps.

The biosynthetic pathway for (+)-**nootkatone** in engineered S. cerevisiae begins with the central metabolite acetyl-CoA and proceeds through the MVA pathway to produce FPP. The heterologous pathway then converts FPP to (+)-**nootkatone**.

- FPP to (+)-Valencene: FPP is converted to (+)-valencene by a (+)-valencene synthase (VS). A commonly used and effective enzyme is CnVS from Callitropsis nootkatensis.
- (+)-Valencene to β-Nootkatol: (+)-Valencene is hydroxylated to form β-nootkatol. This
 reaction is catalyzed by a cytochrome P450 monooxygenase (P450). A frequently used P450
 is the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, often co-expressed
 with a cytochrome P450 reductase (CPR), such as ATR1 from Arabidopsis thaliana, to
 ensure efficient electron transfer.
- β-Nootkatol to (+)-**Nootkatone**: The final oxidation of β-nootkatol to (+)-**nootkatone** is carried out by a dehydrogenase. Short-chain dehydrogenase/reductase (SDR) family enzymes, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have proven effective.[1][2]

To increase the production of (+)-**nootkatone**, several metabolic engineering strategies are employed:

- Enhancing the MVA Pathway:
 - Overexpression of a truncated form of HMG-CoA reductase (tHMG1), the rate-limiting enzyme of the MVA pathway.

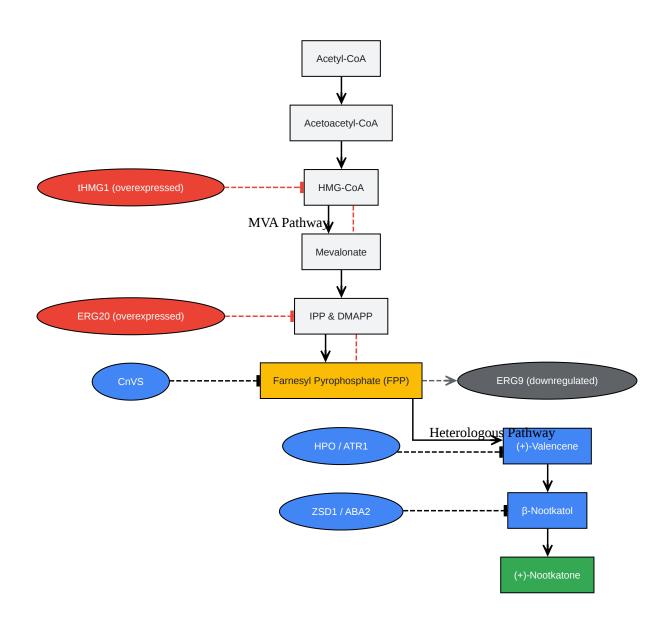






- Overexpression of the FPP synthase (ERG20). To further channel FPP towards valencene, ERG20 can be fused to the valencene synthase (CnVS).[1][2]
- · Reducing Competing Pathways:
 - Downregulation of the squalene synthase (ERG9), which diverts FPP to ergosterol biosynthesis.[1][2]
- Optimizing Enzyme Expression:
 - o Codon optimization of heterologous genes for expression in S. cerevisiae.
 - Screening for and expressing highly active enzyme variants.





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Caption: Nootkatone biosynthetic pathway in engineered S. cerevisiae.

Quantitative Data Summary



The following tables summarize the production of (+)-valencene and (+)-**nootkatone** in engineered S. cerevisiae from various studies.

Table 1: Production of (+)-Valencene in Engineered S. cerevisiae

Strain Engineering Strategy	Fermentation Scale	Titer (mg/L)	Reference
Overexpression of CnVS, ERG20 fusion, tHMG1, and downregulation of ERG9	Shake Flask	217.95	[1][2]
Gene screening, protein engineering, and pathway optimization	Fed-batch	16,600	[3]

Table 2: Production of (+)-Nootkatone in Engineered S. cerevisiae

Strain Engineering Strategy	Fermentation Scale	Titer (mg/L)	Reference
Overexpression of CnVS, HPO, ZSD1, and MVA pathway engineering	Shake Flask	59.78	[1][2]
Multicopy integration of tHMG1 and ERG20-CnVS fusion	Shake Flask	85.43	[4][5]
Multicopy integration of tHMG1 and ERG20-CnVS fusion	Fed-batch Bioreactor	804.96	[4][5]
Probing synergistic ratio of P450/CPR	Fed-batch Bioreactor	1,020	[6][7]



Experimental Protocols

Protocol 1: Construction of Nootkatone-Producing S. cerevisiae Strain

This protocol outlines the general steps for constructing a yeast strain capable of producing **nootkatone**. This involves cloning the necessary genes into yeast expression vectors and transforming them into a suitable host strain.

Materials:

- S. cerevisiae host strain (e.g., W303-1A or CEN.PK2-1C)
- Yeast expression vectors (e.g., pRS series with different auxotrophic markers)
- Genes to be expressed (codon-optimized for S. cerevisiae):
 - (+)-Valencene synthase (CnVS)
 - Cytochrome P450 monooxygenase (HPO)
 - Cytochrome P450 reductase (ATR1)
 - Dehydrogenase (ZSD1 or ABA2)
 - Truncated HMG-CoA reductase (tHMG1)
 - FPP synthase (ERG20)
- Restriction enzymes, T4 DNA ligase, or Gibson Assembly/T5 exonuclease-dependent assembly kits
- E. coli DH5α for plasmid propagation
- LB medium and appropriate antibiotics
- YPD and selective YNB media
- Lithium acetate, PEG 3350, single-stranded carrier DNA for yeast transformation



Procedure:

- Gene Synthesis and Cloning:
 - 1. Synthesize the coding sequences of CnVS, HPO, ATR1, ZSD1/ABA2, tHMG1, and ERG20, with codon optimization for S. cerevisiae.
 - 2. Clone each gene into a yeast expression vector under the control of a strong promoter (e.g., PTEF1 or PGAL1) and a terminator (e.g., TCYC1). Use different auxotrophic markers for each plasmid to allow for co-transformation and selection. For multi-gene expression from a single plasmid, construct expression cassettes in tandem.
 - 3. For gene fusions (e.g., ERG20-CnVS), use a flexible linker sequence (e.g., (GGGGS)n) between the coding sequences.
 - 4. Verify the constructs by restriction digestion and sequencing.
- Yeast Transformation (Lithium Acetate Method):
 - 1. Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
 - 2. Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
 - 3. Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM lithium acetate (LiAc).
 - 4. Incubate for 15 minutes at 30°C.
 - 5. In a microfuge tube, mix 100 μ L of the yeast suspension with 240 μ L of 50% (w/v) PEG 3350, 36 μ L of 1 M LiAc, 25 μ L of single-stranded carrier DNA (2 mg/mL), and 1-5 μ g of plasmid DNA.
 - 6. Vortex and incubate at 30°C for 30 minutes.
 - 7. Heat shock at 42°C for 15-20 minutes.



- 8. Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
- 9. Plate 100-200 μ L of the cell suspension onto selective YNB agar plates lacking the appropriate auxotrophic nutrients.
- 10. Incubate at 30°C for 2-4 days until colonies appear.
- Verification of Transformants:
 - 1. Pick individual colonies and perform colony PCR to verify the integration of the expression cassettes.
 - 2. Confirm protein expression by Western blotting if antibodies are available, or proceed directly to functional analysis by fermentation.

Protocol 2: Fed-Batch Fermentation for Nootkatone Production

This protocol describes a fed-batch fermentation process to achieve high cell density and increased **nootkatone** production.

Materials:

- Engineered S. cerevisiae strain
- Batch medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 1.3 g (NH4)2SO4,
 6.0 g KH2PO4, 0.5 g MgSO4·7H2O, 1 mL trace metal solution, 1 mL vitamin solution.
- Feeding medium (per liter): 500 g glucose, 20 g yeast extract, 40 g peptone.
- n-Dodecane (for in-situ product extraction)
- Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).

Procedure:

Inoculum Preparation:

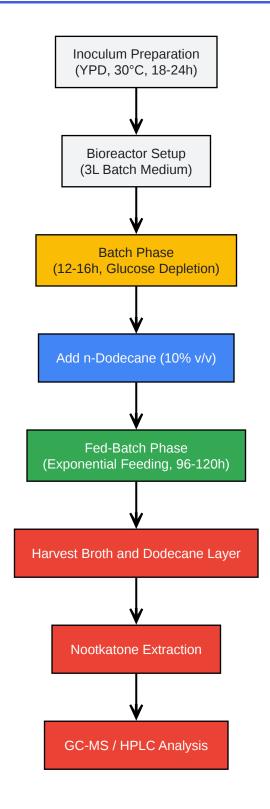
Methodological & Application





- 1. Inoculate a single colony of the engineered strain into 10 mL of YPD medium and grow overnight at 30°C, 200 rpm.
- 2. Transfer the overnight culture to 200 mL of YPD in a 1 L flask and grow for 18-24 hours at 30°C, 200 rpm.
- Bioreactor Setup and Batch Phase:
 - 1. Prepare 3 L of batch medium in the bioreactor and sterilize.
 - 2. Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.
 - 3. Set the fermentation parameters: Temperature = 30°C, pH = 5.5 (controlled with NH4OH and H3PO4), aeration = 1 vvm, and agitation to maintain DO above 30%.
 - 4. Run in batch mode until the initial glucose is nearly depleted (typically 12-16 hours), indicated by a sharp increase in DO.
- Fed-Batch Phase:
 - 1. After the batch phase, add 10% (v/v) n-dodecane to the bioreactor to create an organic overlay for **nootkatone** capture.
 - 2. Start the feeding of the concentrated feeding medium. An exponential feeding strategy is often used to maintain a constant specific growth rate (e.g., 0.1 h-1). The feed rate (F) can be calculated as: $F(t) = (\mu / YX/S) * X0V0 * e\mu t / Sf$, where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 and V0 are the initial biomass concentration and volume at the start of the feed, t is time, and Sf is the substrate concentration in the feed. Alternatively, a simpler constant or step-wise feeding strategy can be employed.
 - 3. Continue the fermentation for 96-120 hours.
- Sampling and Monitoring:
 - Take samples periodically to measure cell density (OD600), glucose concentration, and nootkatone production.





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